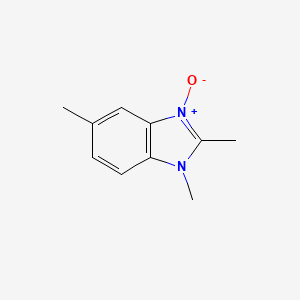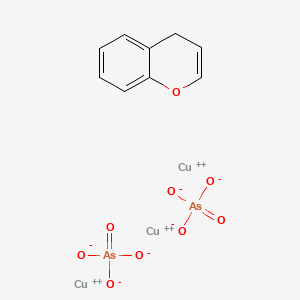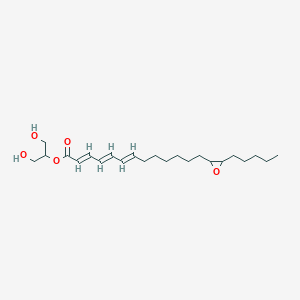
Butane, 1-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butane, 1-propoxy-, can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium propoxide can react with butyl bromide under reflux conditions to produce butane, 1-propoxy-.
Industrial Production Methods: Industrial production of butane, 1-propoxy-, typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butane, 1-propoxy-, can undergo oxidation reactions, although these are less common due to the stability of the ether linkage.
Reduction: Reduction reactions are not typical for ethers like butane, 1-propoxy-.
Substitution: Ethers can undergo substitution reactions, particularly under acidic conditions where the ether linkage can be cleaved.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI).
Major Products Formed:
Oxidation: Depending on the conditions, oxidation can lead to the formation of aldehydes or carboxylic acids.
Substitution: Cleavage of the ether linkage can produce butanol and propanol.
Applications De Recherche Scientifique
Butane, 1-propoxy-, has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a solvent in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of butane, 1-propoxy-, in chemical reactions typically involves the cleavage of the ether bond under acidic conditions. The oxygen atom in the ether linkage can act as a nucleophile or electrophile, depending on the reaction conditions. This allows for various substitution and cleavage reactions to occur.
Comparaison Avec Des Composés Similaires
Butane, 1-(1-methylpropoxy)-: Similar in structure but with a methyl group attached to the propoxy chain.
Propyl butyl ether: Another name for butane, 1-propoxy-.
Uniqueness: Butane, 1-propoxy-, is unique due to its specific alkyl chain lengths and the resulting physical and chemical properties. Its boiling point, solubility, and reactivity can differ significantly from other ethers with different alkyl groups.
Propriétés
Numéro CAS |
3073-92-5 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
1-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 |
Clé InChI |
YGZQJYIITOMTMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)


![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)


